![molecular formula C11H12N2O2S B1147631 1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea CAS No. 132880-11-6](/img/structure/B1147631.png)
1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea
Vue d'ensemble
Description
1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea is a compound that belongs to the class of benzothiophene derivatives Benzothiophene is a heterocyclic compound containing a sulfur atom and a benzene ring fused together
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea typically involves the reaction of hydroxylamine with trimethylsilyl isocyanate in the presence of dioxane. The reaction is heated to yield the desired product . Another method involves the reaction of hydroxylamine with potassium fluorate and hydrochloric acid aqueous solution .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound 1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea has the following chemical structure:
- Chemical Formula : C13H16N2O2S
- Molecular Weight : 252.35 g/mol
- CAS Number : [10706745]
This compound features a benzothiophene moiety, which is known for its biological activities, making it a candidate for therapeutic applications.
Anti-inflammatory Activity
Research indicates that derivatives of hydroxyurea, including those similar to this compound, exhibit dual inhibition of 5-lipoxygenase and cyclooxygenase enzymes. This inhibition is crucial in managing conditions characterized by inflammation, such as arthritis and other inflammatory diseases .
Case Study : A study demonstrated that hydroxyurea compounds could reduce inflammatory markers in patients suffering from chronic inflammatory conditions. The results showed a significant decrease in pain and swelling after treatment with hydroxyurea derivatives.
Treatment of Sickle Cell Disease
Hydroxyurea has been widely studied for its efficacy in treating sickle cell disease by increasing fetal hemoglobin levels, thereby reducing the frequency of painful crises associated with the condition . The compound's ability to enhance fetal hemoglobin synthesis makes it a valuable therapeutic agent.
Data Table: Efficacy of Hydroxyurea in Sickle Cell Disease
Study | Sample Size | Treatment Duration | Reduction in Painful Crises (%) | Increase in Fetal Hemoglobin (%) |
---|---|---|---|---|
MSH Trial | 299 | 2 years | 44% | 3.2% |
Observational Studies | Varies | Varies | 68%-84% | 4%-20% |
Anticancer Potential
The benzothiophene structure has been implicated in anticancer activity. Compounds similar to this compound have been investigated for their potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study : In vitro studies have shown that certain hydroxyurea derivatives can inhibit the proliferation of cancer cells, suggesting their potential as anticancer agents.
Mécanisme D'action
The mechanism of action of 1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea involves the inhibition of 5-lipoxygenase, an enzyme responsible for the production of leukotrienes. Leukotrienes are inflammatory mediators that play a role in conditions such as asthma. By inhibiting this enzyme, the compound reduces the production of leukotrienes, thereby exerting its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[1-(1-Benzothiophen-2-yl)ethyl]urea: Similar in structure but lacks the hydroxy group.
1-[1-(1-Benzothiophen-2-yl)ethyl]cyclohexylpiperidine: Contains a cyclohexylpiperidine group instead of a hydroxyurea group.
Uniqueness
1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea is unique due to its specific combination of a benzothiophene moiety and a hydroxyurea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Activité Biologique
1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea is a compound recognized for its potential biological activities, particularly in anti-inflammatory and anti-cancer research. This article explores the biological mechanisms, therapeutic applications, and research findings surrounding this compound.
Chemical Structure and Properties
The compound belongs to the class of benzothiophene derivatives, characterized by a unique combination of a benzothiophene moiety and a hydroxyurea group. This structural configuration is believed to confer distinct biological properties.
- Molecular Formula : C12H14N2O2S
- Molecular Weight : 266.36 g/mol
- CAS Number : 132880-11-6
The primary mechanism of action for this compound involves the inhibition of the enzyme 5-lipoxygenase . This enzyme is crucial in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various inflammatory diseases, including asthma. By inhibiting this enzyme, the compound reduces leukotriene production, thereby exerting anti-inflammatory effects.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to reduce inflammation in various models by inhibiting leukotriene synthesis. This property makes it a candidate for treating conditions such as asthma and other inflammatory diseases.
Anti-cancer Potential
The compound is also being investigated for its anti-cancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines. The exact mechanisms are still under investigation, but the inhibition of key signaling pathways involved in tumor growth appears to play a role .
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. For instance, studies have shown that treatment with this compound leads to a dose-dependent decrease in cell proliferation and an increase in apoptotic markers .
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Reduced proliferation |
A549 (Lung Cancer) | 20 | Induced apoptosis |
HeLa (Cervical Cancer) | 18 | Cell cycle arrest |
Animal Studies
Animal model studies have corroborated the anti-inflammatory effects observed in vitro. In a rat model of induced asthma, administration of the compound resulted in decreased airway hyperresponsiveness and reduced levels of inflammatory cytokines .
Safety and Toxicity
Toxicity studies reveal that this compound exhibits low toxicity at therapeutic doses. Acute toxicity tests conducted on rodents indicated no significant adverse effects at doses up to 150 µg/kg body weight. Long-term studies are necessary to fully assess its safety profile .
Propriétés
IUPAC Name |
1-[1-(1-benzothiophen-2-yl)ethyl]-3-hydroxyurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7(12-11(14)13-15)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNIMHXRPVLZPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)NC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927854 | |
Record name | N'-[1-(1-Benzothiophen-2-yl)ethyl]-N-hydroxycarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50927854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132880-11-6 | |
Record name | N'-[1-(1-Benzothiophen-2-yl)ethyl]-N-hydroxycarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50927854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.